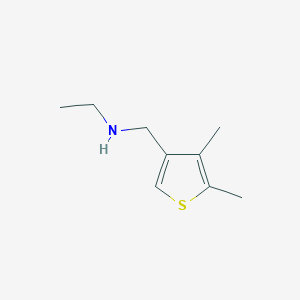

(4,5-Dimethyl-thiophen-3-ylmethyl)-ethyl-amine

CAS No.:

Cat. No.: VC17669700

Molecular Formula: C9H15NS

Molecular Weight: 169.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15NS |

|---|---|

| Molecular Weight | 169.29 g/mol |

| IUPAC Name | N-[(4,5-dimethylthiophen-3-yl)methyl]ethanamine |

| Standard InChI | InChI=1S/C9H15NS/c1-4-10-5-9-6-11-8(3)7(9)2/h6,10H,4-5H2,1-3H3 |

| Standard InChI Key | HJKDAKWNPOULHD-UHFFFAOYSA-N |

| Canonical SMILES | CCNCC1=CSC(=C1C)C |

Introduction

Structural and Nomenclature Analysis

(4,5-Dimethyl-thiophen-3-ylmethyl)-ethyl-amine (systematic IUPAC name: N-ethyl-1-(4,5-dimethylthiophen-3-yl)methanamine) features a thiophene ring substituted with methyl groups at positions 4 and 5, a methylene bridge (-CH2-) at position 3, and an ethylamine side chain. The thiophene moiety, a five-membered aromatic heterocycle with one sulfur atom, dominates the compound’s electronic properties. Substituents on the thiophene ring influence electron density distribution, with methyl groups acting as weakly electron-donating groups via hyperconjugation .

The ethylamine side chain introduces a basic nitrogen atom capable of participating in hydrogen bonding and protonation under acidic conditions. This structural motif is reminiscent of compounds such as [2-(dimethylamino)ethyl][(thiophen-3-yl)methyl]amine (PubChem CID: 4723866), which shares a similar thiophenmethyl-amine backbone .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis of (4,5-Dimethyl-thiophen-3-ylmethyl)-ethyl-amine is documented, analogous compounds suggest a multi-step approach:

-

Thiophene Functionalization:

-

3-Bromo-4,5-dimethylthiophene undergoes Friedel-Crafts alkylation with formaldehyde to introduce a hydroxymethyl group.

-

Subsequent halogenation (e.g., using HBr) yields 3-bromomethyl-4,5-dimethylthiophene.

-

-

Amine Coupling:

-

Reaction of the bromomethyl intermediate with ethylamine in the presence of a base (e.g., K2CO3) facilitates nucleophilic substitution, forming the target amine.

-

This methodology aligns with the synthesis of 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione, where hydrazide intermediates react with carbon disulfide and hydrazine hydrate .

Spectroscopic Characterization

Hypothetical characterization data, inferred from related structures , include:

| Technique | Key Features |

|---|---|

| IR Spectroscopy | N–H stretch (~3300 cm⁻¹), C–S stretch (680 cm⁻¹), aromatic C–H bends (800 cm⁻¹) |

| ¹H NMR | δ 1.1 (t, 3H, CH2CH3), δ 2.2 (s, 6H, CH3), δ 3.4 (q, 2H, NCH2), δ 6.8 (s, 1H, thiophene H) |

| ¹³C NMR | δ 13.5 (CH2CH3), δ 20.1 (CH3), δ 45.8 (NCH2), δ 125–140 (thiophene C) |

Molecular Geometry and Conformational Flexibility

X-ray crystallography of analogous thiophene derivatives reveals planar aromatic rings with substituents adopting staggered conformations to minimize steric hindrance . For example, in 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione, the thiophene ring exhibits a dihedral angle of 75°–76° relative to the triazole ring . Applied to (4,5-Dimethyl-thiophen-3-ylmethyl)-ethyl-amine, this suggests:

-

Steric Effects: The 4,5-dimethyl groups restrict rotation around the C3–CH2 bond, favoring a conformation where the ethylamine chain lies perpendicular to the thiophene plane.

-

Hydrogen Bonding: The primary amine group can act as a donor (N–H) or acceptor (lone pair on N), forming dimers or chains in the solid state, as seen in triazole-thione derivatives .

Chemical Reactivity and Stability

Acid-Base Behavior

The ethylamine group confers basicity, with a predicted pKa ~10.5, comparable to aliphatic amines like ethylamine (pKa = 10.7) . Protonation at physiological pH could enhance solubility in aqueous media.

Thermal Stability

Thermogravimetric analysis (TGA) of similar amines indicates decomposition onset temperatures of 180–220°C . The thiophene ring’s aromaticity likely contributes to thermal resilience, while the ethylamine side chain may undergo oxidative degradation at elevated temperatures.

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume